![molecular formula C10H9F2NO2 B3184386 N-(2,3-difluorophenyl)-3-oxobutanamide CAS No. 1125702-46-6](/img/structure/B3184386.png)
N-(2,3-difluorophenyl)-3-oxobutanamide
Overview
Description
N-(2,3-difluorophenyl)-3-oxobutanamide, also known as DFOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFOB belongs to the class of compounds known as fluorinated ketones and has a unique chemical structure that makes it an attractive candidate for various research fields.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-3-oxobutanamide is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2,3-difluorophenyl)-3-oxobutanamide has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving cell viability. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-difluorophenyl)-3-oxobutanamide in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, one of the limitations of using N-(2,3-difluorophenyl)-3-oxobutanamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-(2,3-difluorophenyl)-3-oxobutanamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-difluorophenyl)-3-oxobutanamide and its potential applications in various research fields.
Scientific Research Applications
N-(2,3-difluorophenyl)-3-oxobutanamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(2,3-difluorophenyl)-3-oxobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-6(14)5-9(15)13-8-4-2-3-7(11)10(8)12/h2-4H,5H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROLYEWVSMDHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C(=CC=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655306 | |
Record name | N-(2,3-Difluorophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1125702-46-6 | |
Record name | N-(2,3-Difluorophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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